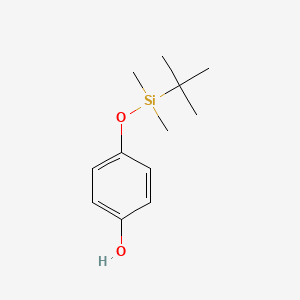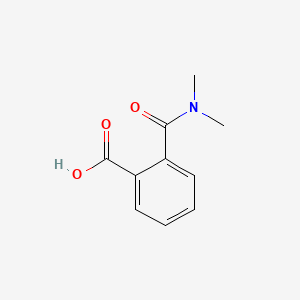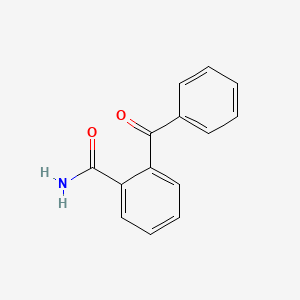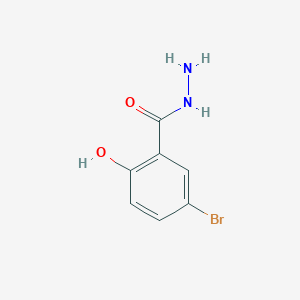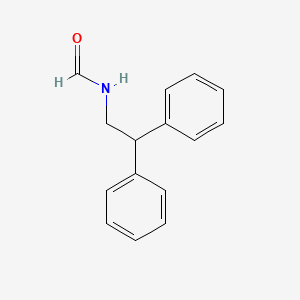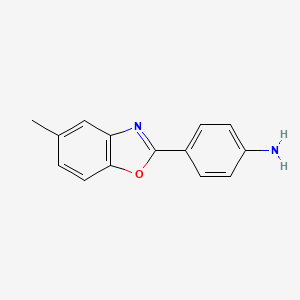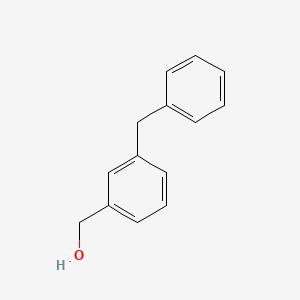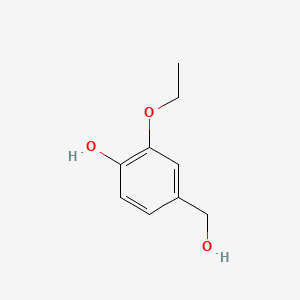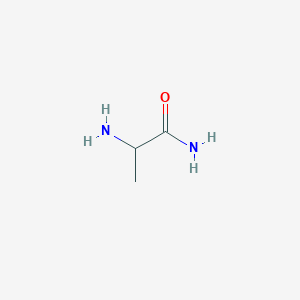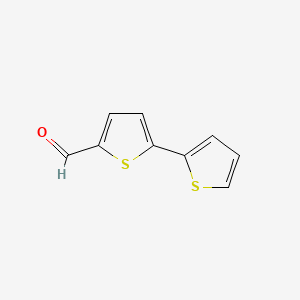
2,2'-联噻吩-5-甲醛
概述
描述
2,2’-Bithiophene-5-carbaldehyde is an organic compound with the chemical formula C9H6OS2. It is a derivative of bithiophene, where an aldehyde group is attached to the fifth position of the bithiophene ring. This compound is known for its applications in organic synthesis, particularly in the development of advanced materials and organic electronics .
科学研究应用
2,2’-Bithiophene-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is explored for its potential in developing bioactive molecules and pharmaceuticals.
Medicine: Research is ongoing to investigate its role in drug development and therapeutic applications.
安全和危害
This compound is classified as non-combustible solids . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound . It is also considered hazardous by the 2012 OSHA Hazard Communication Standard .
Relevant Papers One relevant paper is “Thiophene- and bithiophene-based π-conjugated Schiff base oligomers” which discusses the synthesis of new π-conjugated Schiff base oligomers based on a binaphthalene core and containing thiophene or bithiophene units in their backbone .
作用机制
Target of Action
2,2’-Bithiophene-5-carbaldehyde is primarily used as a synthetic intermediate in organic chemistry
Mode of Action
The mode of action of 2,2’-Bithiophene-5-carbaldehyde is largely dependent on the specific chemical reactions it is involved in. For instance, it can be used in the synthesis of boron dipyrromethene (BODIPY) oligothiophenes, 4-nitrophenylhydrazone (BT-NPH) via reaction with 4-nitrophenylhydrazine, and bithiophene fulleropyrrolidine obtained via refluxing with sarcosine and fullerene . In these reactions, 2,2’-Bithiophene-5-carbaldehyde interacts with other reactants to form new chemical bonds, resulting in the formation of new compounds.
Biochemical Pathways
As a synthetic intermediate, 2,2’-Bithiophene-5-carbaldehyde is involved in various biochemical pathways depending on the specific reactions it is used in. For example, in the synthesis of BODIPY oligothiophenes, it may be involved in the formation of conjugated systems, which are important in many biological processes, including electron transport and light absorption .
Pharmacokinetics
Like other small organic molecules, its absorption, distribution, metabolism, and excretion (adme) would be expected to depend on factors such as its size, polarity, and the presence of functional groups .
Result of Action
The result of the action of 2,2’-Bithiophene-5-carbaldehyde is the formation of new compounds through chemical reactions. These new compounds can have a wide range of properties and uses, depending on the specific reactions involved .
准备方法
Synthetic Routes and Reaction Conditions: 2,2’-Bithiophene-5-carbaldehyde can be synthesized through various methods. One common approach involves the formylation of 2,2’-bithiophene using Vilsmeier-Haack reaction, where phosphorus oxychloride and dimethylformamide are used as reagents . The reaction typically proceeds under mild conditions, yielding the desired aldehyde.
Industrial Production Methods: Industrial production of 2,2’-Bithiophene-5-carbaldehyde often involves large-scale formylation reactions. The process is optimized for high yield and purity, employing continuous flow reactors and advanced purification techniques to ensure consistent quality .
Types of Reactions:
Oxidation: 2,2’-Bithiophene-5-carbaldehyde can undergo oxidation reactions to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used under controlled conditions.
Major Products:
Oxidation: 2,2’-Bithiophene-5-carboxylic acid.
Reduction: 2,2’-Bithiophene-5-methanol.
Substitution: Various substituted bithiophenes depending on the electrophile used.
相似化合物的比较
2,2’-Bithiophene: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
5-Bromo-2,2’-bithiophene: Contains a bromine atom, which can participate in different substitution reactions compared to the aldehyde group.
2,5-Thiophenedicarboxaldehyde: Contains two aldehyde groups, offering different reactivity and applications.
Uniqueness: 2,2’-Bithiophene-5-carbaldehyde is unique due to the presence of the aldehyde group at the fifth position, which imparts specific reactivity and allows for the synthesis of a wide range of derivatives. This makes it a valuable intermediate in organic synthesis and material science .
属性
IUPAC Name |
5-thiophen-2-ylthiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6OS2/c10-6-7-3-4-9(12-7)8-2-1-5-11-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBWRAXKYXTOQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70191237 | |
| Record name | (2,2'-Bithiophene)-5-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70191237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3779-27-9 | |
| Record name | (2,2'-Bithiophene)-5-carboxaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003779279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2,2'-Bithiophene)-5-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70191237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-Bithiophene-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the basic structure of 2,2'-bithiophene-5-carbaldehyde and how does it influence its properties?
A1: 2,2'-Bithiophene-5-carbaldehyde is comprised of two thiophene rings linked together with a carbaldehyde group attached to one of the rings. Structural analysis has revealed that the molecule predominantly adopts a cisoid conformation for the bithiophene rings []. This conformation, where the sulfur atoms in the thiophene rings are on the same side, can influence the molecule's electronic properties and its ability to interact with other molecules.
Q2: Has 2,2'-bithiophene-5-carbaldehyde been used in the development of advanced materials?
A2: Yes, derivatives of 2,2'-bithiophene-5-carbaldehyde have shown promise in developing materials with Aggregation-Induced Emission (AIE) properties []. For instance, incorporating 2,2'-bithiophene-5-carbaldehyde into structures like 5'-(4-(bis(4-methoxyphenyl)amino)phenyl)-[2,2'-bithiophene]-5-carbaldehyde (TTO) leads to enhanced emission in aggregated states, making them suitable for applications such as Luminescent Solar Concentrators (LSCs) [].
Q3: Are there efficient synthetic routes available for 2,2'-bithiophene-5-carbaldehyde?
A3: Researchers have successfully synthesized 5'-Nitro-[2,2'-bithiophene]-5-carbaldehyde, a derivative of 2,2'-bithiophene-5-carbaldehyde, using a Pd-catalyzed Suzuki coupling reaction []. This method utilizes readily available starting materials like 5-nitro-2-bromothiophene and 5-formyl-2-thiopheneboronic acid and allows for optimization of reaction conditions for improved yield [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
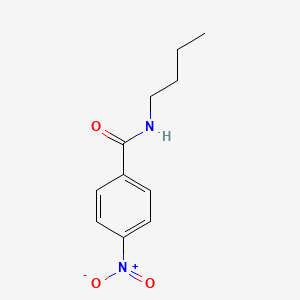
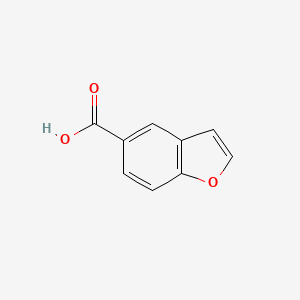
![4,6-Dimethylfuro[2,3-d]pyrimidin-2-amine](/img/structure/B1330694.png)

